1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride
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Overview
Description
1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopentane ring is fused to an isoquinoline moiety, creating a spiro junction. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more amenable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is catalyzed by simple, inexpensive, and readily available bases such as sodium hydroxide . The reaction conditions often involve refluxing in methanol or other suitable solvents to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds or carbonyl groups into single bonds or alcohols.
Substitution: This can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications.
Scientific Research Applications
1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can influence various cellular pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds also feature a spirocyclic structure but with an oxindole moiety.
Spiro[cyclopentane-1,3’-indoline] Derivatives: These compounds have a similar spiro junction but with an indoline ring.
Uniqueness
1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride is unique due to its specific combination of a cyclopentane ring and an isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-phenylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-2-8-15(9-3-1)18-16-10-4-5-11-17(16)19(14-20-18)12-6-7-13-19;/h1-5,8-11,18,20H,6-7,12-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQWRXLFHBBRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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